Superior Analytical Specificity: Isotopic Distinction from Native Analyte (MRM Transitions)
Didesmethyl Sibutramine-d6 provides a unique, analyte-specific MRM transition that is fully resolved from its native, non-deuterated counterpart, N-didesmethylsibutramine (DDSB). This ensures zero cross-talk or interference during quantification, a critical advantage over non-deuterated internal standards or even other deuterated analogs of sibutramine metabolites [1].
| Evidence Dimension | MRM Transition (Precursor → Product Ion) |
|---|---|
| Target Compound Data | m/z 258.2 → 125.0 (inferred for the +6 Da deuterated species) |
| Comparator Or Baseline | N-didesmethylsibutramine (DDSB): m/z 252.2 → 124.9 [1] |
| Quantified Difference | Mass shift of +6 Da (or ~6.0 m/z) in precursor ion, baseline resolution achievable via standard quadrupole MS. |
| Conditions | LC-ESI-MS/MS in positive ion mode with multiple reaction monitoring (MRM). Chromatographic separation on C18 column with acetonitrile/ammonium formate mobile phase. |
Why This Matters
For scientific procurement, this ensures the compound can function as a distinct, interference-free internal standard, which is a fundamental requirement for a validated bioanalytical method.
- [1] Sharma P. et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 1):S21-S22. View Source
